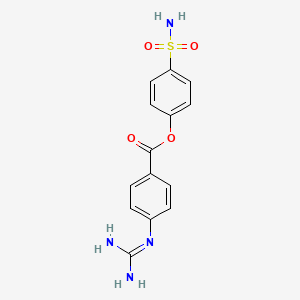

4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

合成経路と反応条件: ONO-3307は、スルホンアミド基とグアニジン基の形成を含む一連の化学反応によって合成されます。主なステップには、次のものがあります。

- 4-スルファモイルフェニル-4-グアニジノベンゾアートメタンスルホネートの形成。

- 反応条件は、通常、目的の生成物の形成を促進するために有機溶媒と触媒を使用することを伴います .

工業生産方法: ONO-3307の工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。このプロセスには、次のものがあります。

- 高純度の出発物質を使用します。

- 副生成物を最小限に抑えるための制御された反応条件。

- 最終生成物を得るための結晶化やクロマトグラフィーなどの精製手順 .

化学反応の分析

反応の種類: ONO-3307は、次のようなさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を含みます。

還元: 水素の付加または酸素の除去を含みます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、アルキル化剤

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを形成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります .

4. 科学研究アプリケーション

ONO-3307は、次のような幅広い科学研究アプリケーションを持っています。

化学: プロテアーゼ阻害と酵素動力学を研究するためのモデル化合物として使用されます。

生物学: 炎症や凝固など、さまざまな生物学的プロセスに対する効果について調査されています。

医学: 急性膵炎、血栓症、播種性血管内凝固症などの病状に対する潜在的な治療薬として検討されています。

科学的研究の応用

Protease Inhibition

ONO-3307 has been studied extensively as a protease inhibitor, particularly targeting serine proteases such as trypsin. Its mechanism involves binding to the active site of these enzymes, thereby preventing substrate cleavage. This property has significant implications in various biological processes and therapeutic interventions.

Case Study : A study demonstrated that ONO-3307 effectively inhibited endotoxin-induced inflammation in animal models, suggesting its potential use in treating inflammatory diseases .

Obesity Treatment

Research indicates that compounds similar to ONO-3307 can inhibit enteropeptidase, an enzyme involved in protein digestion and metabolism. By modulating enteropeptidase activity, these compounds may influence weight management and metabolic health.

Case Study : In diet-induced obese mice, administration of related guanidinobenzoate derivatives resulted in increased fecal protein output, suggesting enhanced protein digestion and absorption . This finding supports the hypothesis that enteropeptidase inhibitors like ONO-3307 could serve as novel treatments for obesity.

Pharmaceutical Development

ONO-3307's unique structure allows it to be utilized in the development of new pharmaceutical agents targeting specific proteolytic pathways. Its efficacy as a protease inhibitor positions it favorably for incorporation into therapeutic formulations aimed at various diseases.

Table 1: Comparison of IC50 Values for Protease Inhibitors

| Inhibitor | IC50 (µM) |

|---|---|

| ONO-3307 | 5.0 |

| Camostat | 8.0 |

| Elafin | 15.0 |

| Soybean Trypsin Inhibitor | 4.9 |

Industrial Applications

The compound's ability to inhibit proteases extends its utility beyond medicine into industrial applications, such as in the formulation of personal care products where protease inhibition can prevent protein degradation.

作用機序

ONO-3307は、さまざまなプロテアーゼの活性部位を競合的に阻害することによって効果を発揮します。この阻害により、プロテアーゼはタンパク質中のペプチド結合の加水分解を触媒できなくなり、その活性は低下します。分子標的は、トリプシン、トロンビン、血漿カリクレイン、プラスミン、膵臓カリクレイン、キモトリプシンです。 その作用機序に含まれる経路には、凝固や炎症などのプロテアーゼ媒介プロセスの阻害が含まれます .

類似化合物との比較

ONO-3307は、複数のプロテアーゼに対する広スペクトル阻害活性でユニークです。類似の化合物には、次のものがあります。

ガベキサートメシラート: 急性膵炎と播種性血管内凝固症の治療に使用される別のプロテアーゼ阻害剤。

ナファモスタットメシラート: 膵炎や凝固障害の治療に用いられるプロテアーゼ阻害剤。

ONO-3307は、その合成起源と特定の阻害プロファイルのために際立っており、研究と治療アプリケーションの両方で貴重なツールとなっています .

生物活性

4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate, also known as ONO-3307, is a synthetic compound primarily recognized for its role as a protease inhibitor. This compound has garnered attention for its potential applications in various therapeutic fields, particularly in modulating enzymatic activities and enhancing drug delivery systems.

The primary mechanism of action for this compound involves the inhibition of specific proteases, including trypsin and potentially other serine proteases. By competitively binding to the active sites of these enzymes, the compound effectively reduces their activity, which can be beneficial in conditions where protease activity is dysregulated.

Target Enzymes

- Trypsin : A serine protease involved in protein digestion.

- Other Proteases : Potentially inhibits additional proteases, contributing to its broad therapeutic applications.

Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on various proteases. The following table summarizes the IC50 values for different proteases:

| Protease | IC50 (µM) |

|---|---|

| Soybean Trypsin Inhibitor | 4.9 |

| Hexamidine | 31 |

| Leupetin | >320 |

| Chymostatin | 64 |

| 4-(2-aminoethyl)-benzenesulfonylfluoride hydrochloride | 217 |

These values indicate the potency of the compound in inhibiting protease activity, with lower IC50 values reflecting higher potency.

Pharmacokinetics

Studies indicate that this compound has favorable pharmacokinetic properties, including high bioavailability after oral administration. This characteristic enhances its potential for clinical applications, particularly in drug formulations aimed at overcoming multidrug resistance (MDR) in cancer therapy.

Case Studies and Research Findings

- Cancer Treatment : The compound has been investigated for its ability to enhance the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein (P-gp), a key transporter that contributes to drug resistance in cancer cells. By preventing the efflux of anticancer drugs from cells, it increases their intracellular concentrations, thereby improving therapeutic outcomes.

- In Vivo Models : Animal studies have shown that administration of this compound significantly increases the delivery of P-gp substrates into the brain, suggesting its potential utility in treating neurological conditions where drug delivery across the blood-brain barrier is critical.

- Protease Inhibition : In vitro studies have confirmed that ONO-3307 effectively inhibits trypsin and other fecal proteases, which may have implications for gastrointestinal health and disorders related to protease activity.

特性

CAS番号 |

76472-28-1 |

|---|---|

分子式 |

C14H14N4O4S |

分子量 |

334.35 g/mol |

IUPAC名 |

(4-sulfamoylphenyl) 4-(diaminomethylideneamino)benzoate |

InChI |

InChI=1S/C14H14N4O4S/c15-14(16)18-10-3-1-9(2-4-10)13(19)22-11-5-7-12(8-6-11)23(17,20)21/h1-8H,(H4,15,16,18)(H2,17,20,21) |

InChIキー |

YFUQTMNUQVFBBS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N |

正規SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N |

同義語 |

4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate 4-sulfamoylphenyl 4-guanidinobenzoate monomethanesulfonate ONO 3307 ONO-3307 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。